Queen substance
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of queen substance involves the use of lithiated α-alkenylphosphoramido anions as synthetic equivalents of homoenolate anions. This method allows for the preparation of this compound with high stereochemical purity . The reaction typically involves the use of solvents such as diethyl ether and reagents like methyl acrylate or acrylic acid .
Industrial Production Methods: Industrial production of this compound is limited due to the small quantities required for its biological activity. advancements in chemical synthesis techniques have made it possible to produce this compound in larger quantities for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions: Queen substance undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its stability and reactivity under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound include long-chain acids, diacids, and esters. These products are valuable for various industrial applications, including the production of surfactants and monomers .
Scientific Research Applications
Queen substance has numerous scientific research applications, particularly in the fields of entomology, chemistry, and biology. In entomology, it is used to study the behavior and social structure of honeybee colonies . In chemistry, it serves as a model compound for studying pheromone synthesis and chemical communication . In biology, it is used to investigate the molecular mechanisms underlying pheromone signaling and its effects on gene expression .
Mechanism of Action
The mechanism of action of queen substance involves its interaction with specific receptors in the worker bees. This interaction inhibits the development of ovaries in worker bees and prevents them from rearing new queens . The molecular targets of this compound include receptors in the olfactory system of the bees, which mediate its effects on behavior and physiology .
Comparison with Similar Compounds
Queen substance is unique among pheromones due to its specific role in maintaining the social structure of honeybee colonies. Similar compounds include other pheromones produced by honeybees, such as 9-hydroxy-2-decenoic acid and 10-hydroxy-2-decenoic acid . These compounds also play roles in chemical communication within the colony but have different effects on the behavior and physiology of the bees .
Properties
IUPAC Name |
(E)-9-oxodec-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRDZMWIAYEMM-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334-20-3, 2575-01-1 | |
Record name | Queen substance | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Keto-2-decenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-OXO-2-DECENOIC ACID, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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